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Compound of Interest |

4-(2-Aminoethyl)-2-ethoxyphenol
Compound Name:
hydrochloride
CAS No.: 91252-20-9
Cat. No.: B3038827

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-ethoxyphenylethylamines,
specifically focusing on the "Tweetio" class of compounds—analogues of the 2C-x family where
the 2-methoxy group is replaced by a 2-ethoxy group.

Key Insight: Contrary to the general trend where lipophilicity correlates with potency in
phenethylamines, the 2-ethoxy substitution consistently reduces potency (2-10x fold reduction)
and shortens duration of action compared to the parent 2-methoxy compounds. This is
attributed to a critical steric clash within the 5-HT2A receptor binding pocket, specifically
disrupting the interaction with residue Ser3.36.

Chemical Foundation & SAR Analysis
The Core Scaffold

The psychoactive potency of phenethylamines (PEAS) relies heavily on the 2,5-disubstitution
pattern. The classic "2C" series (e.g., 2C-B, 2C-I) utilizes two methoxy groups.

e 2-Position (Ortho): Critical for receptor docking orientation.

o 5-Position (Meta): Modulates metabolic stability and lipophilic interaction.
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e 4-Position (Para): The primary driver of potency (hydrophobic/electronic bulk).

The "Tweetio" Modification (2-Methoxy vs. 2-Ethoxy)

The "Tweetio" homologues (a term coined by Alexander Shulgin) involve extending the alkyl
chain on the oxygen atoms.

5-Ethoxy (Reverse

Feature 2-Methoxy (Parent)  2-Ethoxy (Tweetio) .
Tweetio)
Steric Bulk Low (Compact) Medium (Clash-prone)  Medium (Tolerated)
High ( Moderate/Low (
5-HT2A Affinity High
< 10 nM) > 50 nM)
) ) ) High (Similar to
Potency (In Vivo) High (10-30 mg) Low (>60 mg typically)
parent)
. Significantly
Duration 4-8 Hours Shortened
Prolonged

Mechanistic Failure of 2-Ethoxy

The decreased activity of 2-ethoxyphenylethylamines is not an electronic effect (both OMe and
OEt are electron-donating) but a steric one.

o Receptor Docking: The 5-HT2A receptor possesses a tight binding pocket around the 2-
position. The oxygen atom at position 2 acts as a hydrogen bond acceptor for Ser3.36.

o The Clash: The additional methyl group in the ethoxy chain forces the phenyl ring to rotate or
shift, disrupting the optimal

stacking with Phe3.40 or the ionic lock between the amine and Asp3.32.

Comparative Data Analysis
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The following table synthesizes data from Shulgin's PIHKAL and subsequent receptor binding

studies.

Table 1: Potency & Affinity Comparison

ro ~a s Relative Est. 5-HT2A
Compound . . . Potency Affinity (
Substituent  Substituent  Substituent
(Human) )
1.0x
2C-D -OCH -CH -OCH . ~30 nM
(Baseline)
-OCH
2CD2E0 -CH -OCH 0.2x (Weak)  >150 nM
1.0x
2C-B -OCH Br -OCH , ~1-2nM
(Baseline)
-OCH
2C-B-2EtO Br -OCH ~0.5x ~10-20 nM
CH
1.0x
2C-E -OCH Et -OCH _ ~5nM
(Baseline)
-OCH
~1.0x (Lon
oc-EsEt0  TOCH Et _( 9 s
CH Duration)

Note: "Relative Potency" is normalized to the parent compound. Lower values indicate higher

doses are required.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for modifying the alkoxy groups on the

phenethylamine scaffold.
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2,5-Dimethoxyphenethylamine

(Scaffold)

Alkylation \ Alkylation

Modify 2-Position Modify 5-Position
(2-OMe -> 2-OEt) (5-OMe -> 5-OFEt)

Steric Clash with Ser3.36 Metabolic Protection (MAO/CYP)
Reduced Binding Affinity Maintained Affinity

Lower Potency Similar Potency
Shorter Duration Prolonged Duration
(‘Tweetio") (>24h potential)

Click to download full resolution via product page

Caption: SAR decision tree comparing 2-ethoxy vs. 5-ethoxy modifications. 2-ethoxy leads to
potency loss.[1][2][3]

Experimental Protocols
Synthesis of 2-Ethoxy-4-bromo-5-
methoxyphenethylamine (2C-B-2EtO)

This protocol is a self-validating system designed for high purity.

Reagents: 2-hydroxy-5-methoxybenzaldehyde, Ethyl iodide, Nitromethane, LAH (Lithium
Aluminum Hydride).

Step 1: Selective Alkylation (The Critical Step)
¢ Dissolve 10.0g of 2-hydroxy-5-methoxybenzaldehyde in 150mL dry acetone.

e Add1.5egK
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CO
(anhydrous) and 1.2 eq Ethyl lodide.

e Reflux for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
o Validation: Disappearance of the phenolic -OH peak in IR (~3300 cm
) and appearance of ethyl quartet in NMR.
o Workup: Filter salts, evaporate solvent, wash with 5% NaOH to remove unreacted phenol.
Step 2: Henry Condensation

o React the 2-ethoxy-5-methoxybenzaldehyde with nitromethane (solvent/reagent) using
ammonium acetate catalyst.

o Reflux for 2-4 hours until orange crystalline solid forms (Nitrostyrene).

o Recrystallize from IPA.

Step 3: Reduction & Halogenation

e Reduce the nitrostyrene using LAH in THF (Standard reduction).

o Brominate the resulting amine using elemental bromine in glacial acetic acid.

o Validation: Mass Spec (M+ and M+2 peaks for Bromine isotope pattern).

5-HT2A Receptor Binding Assay (Radioligand
Displacement)

Objective: Determine

of the 2-ethoxy analogue.

o Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.

o Radioligand: [

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

H]-Ketanserin (0.5 nM).

o Competitor: 2-ethoxy-phenethylamine analogue (10
to 10
M).

e Incubation: 60 min at 37°C in Tris-HCI buffer.
o Termination: Rapid filtration over GF/B filters.
e Analysis: Calculate IC

and convert to
using the Cheng-Prusoff equation.

o Expected Result:
> 10 nM (indicating lower affinity than 2-methoxy parent).

Signaling Pathway Visualization

The following diagram details the G-protein signaling pathway activated by these ligands,
highlighting where the lower affinity impacts the cascade.

2 Ethory Ligand ini - eceptor Activation GG
/eak Binding

Click to download full resolution via product page

Caption: 5-HT2A Gq signaling pathway.[4] Weak binding of 2-ethoxy ligands leads to reduced
downstream Ca2+ flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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